

Spectroscopic Profile of Isogentisin: A Technical Guide

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Compound of Interest

Compound Name: *Isogentisin*

Cat. No.: *B1672239*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Isogentisin**, a naturally occurring xanthone with potential pharmacological applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for obtaining these data.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Isogentisin** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.91	s	-	1-OH
10.89	s	-	3-OH
7.49	d	8.8	H-5
7.02	dd	8.8, 2.6	H-6
6.94	d	2.6	H-8
6.34	d	2.1	H-4
6.18	d	2.1	H-2
3.87	s	-	7-OCH ₃

¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
180.3	C-9
163.9	C-1
161.7	C-3
157.1	C-4a
154.9	C-10a
149.2	C-7
121.8	C-5
115.1	C-6
108.5	C-8a
102.1	C-8
98.6	C-4
94.2	C-2
56.0	7-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Isogentisin**, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Description
3410	O-H stretching (phenolic)
1655	C=O stretching (γ -pyrone)
1620, 1580, 1485	C=C stretching (aromatic)
1280, 1160	C-O stretching (ether and phenol)
830	C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Isogentisin** in methanol displays absorption maxima characteristic of the xanthone chromophore.

Wavelength (λ_{max}) nm
238
258
315
380

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Isogentisin** are provided below. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **Isogentisin**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 500 MHz NMR Spectrometer
- Solvent: DMSO- d_6
- Temperature: 298 K
- ^1H NMR:

- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 14 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 200 ppm
- Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **Isogentisin** powder with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the fine powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}

- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

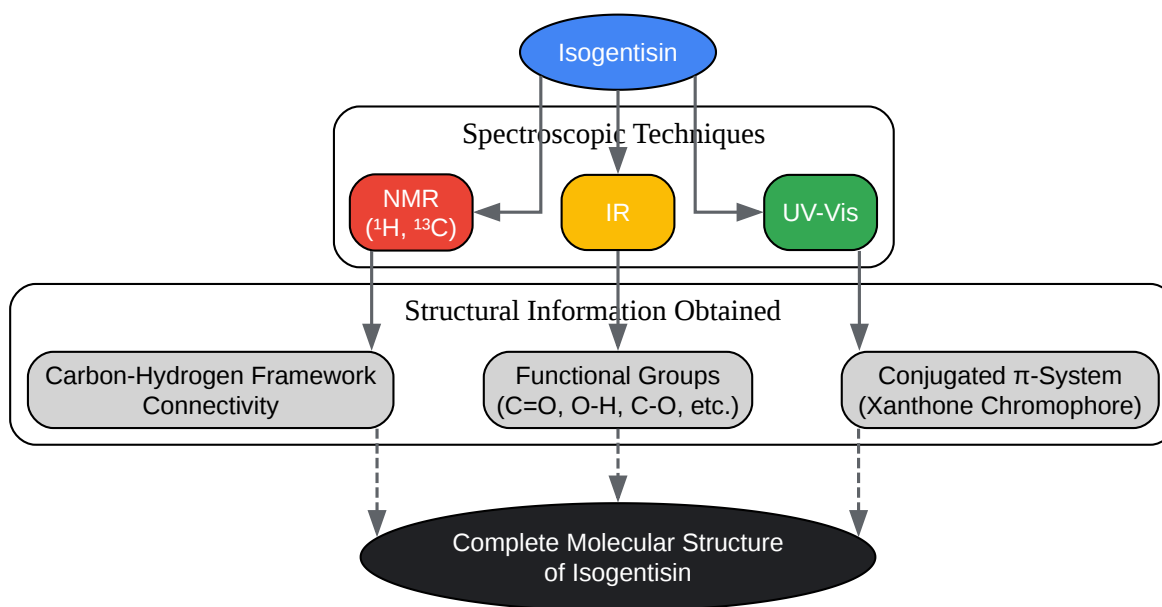
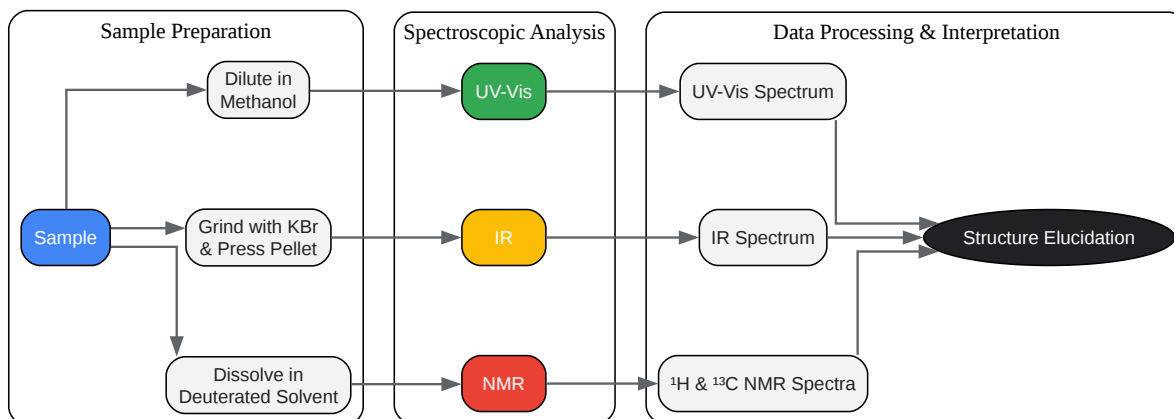
- Prepare a stock solution of **Isogentisin** in methanol at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with methanol to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU), approximately 10-20 $\mu\text{g/mL}$.

Instrument Parameters:

- Spectrophotometer: UV-Vis Spectrophotometer
- Solvent (Blank): Methanol
- Wavelength Range: 200-600 nm
- Scan Speed: Medium
- Data Interval: 1 nm

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the techniques in compound characterization.



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